molecular formula C10H10N2O2S B14481399 Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate CAS No. 65075-97-0

Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate

Cat. No.: B14481399
CAS No.: 65075-97-0
M. Wt: 222.27 g/mol
InChI Key: DZGRRZQWAWJLFQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate is an organic compound with the chemical formula C10H9NO2S. It is a colorless liquid with a special aroma and is mainly used in the field of organic synthesis. This compound is part of the thiophene class of compounds, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate typically involves the reaction of 2-thiophene formaldehyde and acetonitrile acid ethyl ester under the catalysis of a base. Cyanation is carried out using cyanide . Another method involves heating the desired amine with ethyl cyanoacetate in ethyl alcohol to afford the N-substituted cyanoacetamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .

Properties

IUPAC Name

ethyl 2-cyano-3-(thiophen-2-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8(6-11)7-12-9-4-3-5-15-9/h3-5,7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGRRZQWAWJLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90799936
Record name Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90799936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65075-97-0
Record name Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90799936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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